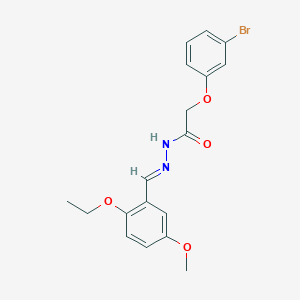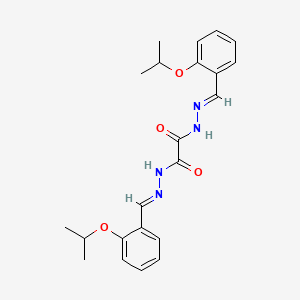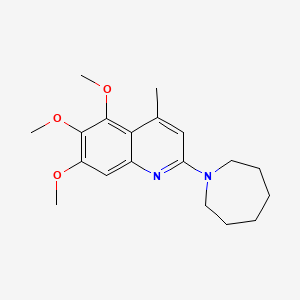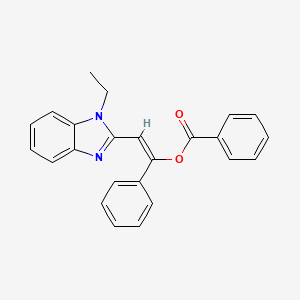![molecular formula C20H14BrClN2O5 B3866451 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B3866451.png)
3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate
Vue d'ensemble
Description
3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the furoate family of compounds and is known for its ability to interact with biological systems in a variety of ways. In
Mécanisme D'action
The mechanism of action of 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate involves its ability to interact with biological systems in a variety of ways. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. It can also act as a fluorescent probe by binding to specific proteins and emitting light when excited by a specific wavelength of light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate are varied and depend on the specific system being studied. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways and the development of disease states. It has also been shown to affect the localization and trafficking of proteins within cells, which can have a significant impact on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate in lab experiments is its ability to interact with biological systems in a variety of ways. This makes it a versatile tool for studying a wide range of biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the development of new therapies for diseases that are caused by the dysregulation of specific enzymes. Additionally, this compound could be used to study the effects of oxidative stress on cellular signaling pathways in more detail.
Applications De Recherche Scientifique
3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate has been widely used in scientific research as a tool to study biological systems. It has been shown to inhibit the activity of certain enzymes and has been used to study the role of these enzymes in various disease states. It has also been used as a fluorescent probe to study the localization and trafficking of proteins within cells. Additionally, it has been used to study the effects of oxidative stress on cellular signaling pathways.
Propriétés
IUPAC Name |
[3-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O5/c21-16-10-14(22)6-7-17(16)28-12-19(25)24-23-11-13-3-1-4-15(9-13)29-20(26)18-5-2-8-27-18/h1-11H,12H2,(H,24,25)/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFZUBHEDNXOI-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-methylphenyl)amino]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B3866378.png)
![N'-{[2-(allyloxy)-1-naphthyl]methylene}benzenesulfonohydrazide](/img/structure/B3866392.png)
![3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid](/img/structure/B3866403.png)
![2-hydroxy-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3866424.png)
![1,3-dioxo-N'-(3-pyridinylcarbonyl)-2-(4-{[2-(3-pyridinylcarbonyl)hydrazino]carbonyl}phenyl)-5-isoindolinecarbohydrazide](/img/structure/B3866428.png)


![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B3866466.png)
![5-(2-nitrophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3866468.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-thiophenecarboxylate](/img/structure/B3866471.png)

![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866481.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]nicotinamide](/img/structure/B3866487.png)